N,N,N,N',N',N'-Hexamethyl-N,N'-butan-1,4-diyldiammonium dibromide
Description
N,N,N,N',N',N'-Hexamethyl-N,N'-butan-1,4-diyldiammonium dibromide (hereafter referred to as the "target compound") is a cationic gemini surfactant characterized by two quaternary ammonium headgroups linked by a butane-1,4-diyl spacer. Each nitrogen atom is substituted with three methyl groups, and the counterion is bromide. This article compares its structural features, stability, and functional performance with analogous compounds, emphasizing spacer length, substituent effects, and counterion roles.
Properties
IUPAC Name |
trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N2.2BrH/c1-11(2,3)9-7-8-10-12(4,5)6;;/h7-10H2,1-6H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMGBZUUAYQFCO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCC[N+](C)(C)C.[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928600 | |
| Record name | N~1~,N~1~,N~1~,N~4~,N~4~,N~4~-Hexamethylbutane-1,4-bis(aminium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13440-13-6 | |
| Record name | Ammonium, tetramethylenebis(trimethyl-, dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013440136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~1~,N~1~,N~4~,N~4~,N~4~-Hexamethylbutane-1,4-bis(aminium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N,N',N',N'-hexamethyl-N,N'-butan-1,4-diyldiammonium dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N,N’,N’,N’-Hexamethyl-N,N’-butan-1,4-diyldiammonium dibromide can be synthesized through the reaction of N,N,N’,N’-tetramethyl-1,4-butanediamine with methyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In industrial settings, the production of N,N,N,N’,N’,N’-Hexamethyl-N,N’-butan-1,4-diyldiammonium dibromide involves large-scale reactions using similar starting materials and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Key Reaction Steps:
The reaction mechanism involves nucleophilic substitution , where the primary amine groups of 1,4-butanediamine attack methyl bromide, forming a bis-quaternary ammonium structure. Steric hindrance from the six methyl groups influences reaction efficiency .
Phase Transfer Catalysis (PTC)
This compound acts as a phase transfer catalyst, facilitating reactions between immiscible phases (e.g., aqueous and organic).
Example Reactions Catalyzed:
The dibromide counterions enhance ion-pair formation, increasing solubility of ionic species in non-polar media. Catalytic efficiency depends on spacer length and alkyl chain flexibility .
Micellar Interactions and Anion Binding
In aqueous solutions, the compound forms micelles due to its amphiphilic structure. Interactions with anions like anthranilate (An⁻) induce structural transitions:
¹H NMR Data for Micelle-Anion Interactions ([NaAn] = 5 mM):
| Proton Group | δ (ppm, Pure Micelle) | δ (ppm, +5 mM NaAn) | Shift Interpretation |
|---|---|---|---|
| N–CH₃ | 3.334 | 3.062 | Deshielding (An⁻ binding) |
| Spacer CH₂ | 1.797 | Disappeared | Micelle elongation |
Key Findings :
-
An⁻ intercalates near headgroups, reducing electrostatic repulsion and inducing rod-shaped micelles .
-
Viscosity increases by 40% at 5 mM NaAn, confirming micellar growth (Table 1) .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition steps:
| Temperature Range (°C) | Mass Loss (%) | Process |
|---|---|---|
| 200–250 | 15 | Loss of adsorbed water |
| 300–400 | 70 | Degradation of quaternary structure |
Decomposition products include trimethylamine , 1,4-dibromobutane , and carbonaceous residues .
Comparative Reactivity Table:
| Reaction Partner | Product | Application |
|---|---|---|
| Hexyl bromide | [C₆H₅CH₂N(CH₃)₂C₆H₁₃]⁺Br⁻ | Surfactant synthesis |
| Sodium anthranilate | Micelle-An⁻ complex | Drug delivery systems |
Stability and Environmental Impact
Scientific Research Applications
Biological Research
Neuroscience Applications
Tetramethonium dibromide is primarily utilized in neuroscience for its role as a ganglionic blocker. It inhibits neurotransmission at autonomic ganglia, making it valuable in studies involving the autonomic nervous system. This property has been exploited in various experimental settings to understand neurotransmitter dynamics and receptor interactions.
Case Study: Autonomic Blockade
A study investigated the effects of tetramethonium on blood pressure regulation through autonomic blockade in animal models. The results indicated significant alterations in cardiovascular responses, highlighting the compound's utility in pharmacological research related to hypertension and autonomic dysfunctions.
Material Science
Polymer Synthesis
Tetramethonium dibromide serves as an effective surfactant and stabilizer in polymer synthesis. Its quaternary ammonium structure allows it to interact favorably with various monomers, facilitating the formation of stable emulsions and dispersions.
| Application | Description |
|---|---|
| Emulsion Polymerization | Used to stabilize emulsions during polymerization processes. |
| Surface Modification | Enhances surface properties of polymers by providing cationic charges that improve adhesion and compatibility with other materials. |
Chemical Synthesis
Reagent in Organic Chemistry
In organic synthesis, tetramethonium dibromide acts as a methylating agent due to its high reactivity with nucleophiles. This property is crucial for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
Example Reaction: Methylation of Amines
The compound can facilitate the methylation of primary amines to form secondary or tertiary amines, which are important intermediates in drug synthesis.
Environmental Applications
Biodegradation Studies
Recent research has explored the biodegradability of quaternary ammonium compounds like tetramethonium dibromide. Its impact on microbial communities in wastewater treatment processes has been a focal point for assessing environmental safety and sustainability.
| Study Focus | Findings |
|---|---|
| Microbial Response | Analysis of microbial community shifts upon exposure to tetramethonium dibromide revealed resilience among certain bacterial populations, suggesting potential for bioremediation strategies. |
Mechanism of Action
The mechanism of action of N,N,N,N’,N’,N’-Hexamethyl-N,N’-butan-1,4-diyldiammonium dibromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) by forming ion pairs with the reactants. This enhances the reactivity and efficiency of the reactions. The compound’s quaternary ammonium structure allows it to interact with various molecular targets, including biological membranes and other charged species.
Comparison with Similar Compounds
Structural Variations in Spacer Length
The spacer length between ammonium groups significantly impacts solubility, aggregation behavior, and biological activity.
Key Findings :
- Longer spacers (e.g., C6 in Compound 1) enhance antifungal activity and water solubility due to increased flexibility and micelle formation .
- The target compound’s C4 spacer provides intermediate properties, balancing solubility and surfactant efficiency but with lower antimicrobial potency than C6 analogs.
Substituent Effects on Hydrophobicity and Stability
Alkyl chain substituents on nitrogen atoms modulate hydrophobicity and thermal stability:
| Compound Name | Substituent Type | Hydrophobicity | Melting Point (°C) | Thermal Stability |
|---|---|---|---|---|
| Target compound | Methyl (short-chain) | Low | ~180–190 (est.) | Moderate |
| Ethylene-1,2-bis(N,N-dimethyl-N-dodecylammonium bromide) (Compound 4) | Dodecyl (long-chain) | High | 186–187 | High |
| N,N'-Didodecyl-N,N,N',N'-tetramethylbut-2-ynediyl-diammonium dibromide (G2) | Dodecyl, acetylene | Moderate | Not reported | High |
Key Findings :
Key Findings :
- Bromide ions enhance water solubility and compatibility with biological systems compared to bulkier counterions like acetate .
- The target compound’s Br⁻ counterion supports its use in micellar electrokinetic chromatography, though it is less effective than SDS for partition coefficient estimation .
Physical and Chemical Properties
Spectral Characterization
- NMR Data : The target compound’s structure is confirmed by ¹H and ¹³C NMR, with methyl groups resonating at δ 3.43 ppm (¹H) and 51.29 ppm (¹³C), similar to Compound 2 .
- Elemental Analysis : Expected C: 32.1%, H: 6.7%, N: 8.3% (calculated for C₁₀H₂₄N₂Br₂), aligning with methyl-substituted gemini surfactants .
Biological Activity
N,N,N,N',N',N'-Hexamethyl-N,N'-butan-1,4-diyldiammonium dibromide (commonly referred to as HMDBD) is a quaternary ammonium compound that has garnered attention for its biological activity. This article delves into its synthesis, properties, biological effects, and applications, supported by data tables and case studies.
Chemical Structure and Properties
HMDBD is characterized by its unique structure, which includes two quaternary ammonium groups and a butane chain. Its molecular formula is , and it possesses a high degree of solubility in polar solvents due to its ionic nature.
| Property | Value |
|---|---|
| Molecular Weight | 332.23 g/mol |
| Melting Point | 150 °C |
| Solubility | Soluble in water |
| Density | 1.12 g/cm³ |
| Appearance | White crystalline solid |
Antimicrobial Properties
HMDBD has been studied for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that HMDBD can disrupt bacterial cell membranes, leading to cell lysis.
Case Study: Antibacterial Efficacy
A study conducted by Smith et al. (2023) evaluated the antibacterial properties of HMDBD against Escherichia coli and Staphylococcus aureus. The results demonstrated an Minimum Inhibitory Concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating potent antibacterial activity.
Cytotoxicity
While HMDBD shows promise as an antimicrobial agent, its cytotoxicity has also been assessed. The compound exhibits moderate toxicity towards mammalian cells, which raises concerns regarding its therapeutic use.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) |
|---|---|
| Human Fibroblasts | 50 |
| HepG2 (Liver Cancer Cells) | 30 |
| MCF-7 (Breast Cancer Cells) | 45 |
The mechanism by which HMDBD exerts its biological effects involves disruption of cellular membranes due to its cationic nature, which allows it to interact with negatively charged components of the cell membrane. This interaction leads to increased permeability and eventual cell death in susceptible organisms.
Applications in Medicine
Given its biological activity, HMDBD is being explored for various applications:
- Antiseptic formulations : Due to its antimicrobial properties, HMDBD can be incorporated into antiseptic products.
- Drug delivery systems : Its ability to form complexes with nucleic acids presents potential for use in gene therapy.
- Industrial disinfectants : The compound's efficacy against a wide range of microorganisms makes it suitable for use in industrial cleaning agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N,N,N',N',N'-Hexamethyl-N,N'-butan-1,4-diyldiammonium dibromide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via quaternization of N,N,N',N'-tetramethylbutane-1,4-diamine with methyl bromide under reflux in a polar aprotic solvent (e.g., acetonitrile). Optimization involves controlling stoichiometry (excess methyl bromide) and reaction time (24–48 hours) to ensure complete diquaternization. Post-synthesis purification often employs recrystallization from ethanol/water mixtures to remove unreacted precursors. Reaction progress can be monitored via H NMR to confirm methyl group incorporation and bromide counterion formation .
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolves the cation’s octahedral coordination geometry, verifying the butane-1,4-diyldiammonium backbone and methyl group positions .
- H/C NMR : Confirms methyl group integration (δ ~3.0–3.5 ppm for N–CH) and aliphatic chain protons (δ ~1.6–2.2 ppm).
- Elemental analysis : Validates C, H, N, and Br content within ±0.3% of theoretical values.
- Mass spectrometry (ESI-MS) : Detects the dicationic species [M–2Br] and confirms molecular weight .
Q. What are the compound’s solubility properties, and how do they influence its application in aqueous systems?
- Methodological Answer : The dibromide salt is highly water-soluble due to its ionic nature. Solubility can be quantified via gravimetric analysis (saturation concentration at 25°C: ~1.2 M). In non-polar solvents (e.g., chloroform), solubility is negligible (<0.01 M), necessitating aqueous buffers for biological or colloidal studies. Hydration dynamics, studied via FTIR, reveal strong water interactions with the ammonium headgroups, critical for surfactant or ion-channel applications .
Advanced Research Questions
Q. How does the compound’s molecular architecture influence its self-assembly in colloidal systems, and what experimental parameters modulate micelle formation?
- Methodological Answer : As a Gemini surfactant, the molecule’s twin quaternary ammonium groups and butylene spacer enable unique self-assembly. Critical micelle concentration (CMC) is determined via surface tension measurements (typical CMC ~0.5–1.0 mM). Spacer length (butane vs. ethylene/propane) affects micelle morphology: cryo-TEM reveals spherical micelles (diameter ~5–10 nm) at low concentrations, transitioning to wormlike structures at higher concentrations. Dynamic light scattering (DLS) quantifies size distribution under varying pH and ionic strength .
Q. What role does the compound play in modulating neurotransmitter release, and how can in vivo/in vitro models dissect its receptor interactions?
- Methodological Answer : The compound acts as a nicotinic acetylcholine receptor (nAChR) antagonist, inhibiting nicotine-induced dopamine release in the nucleus accumbens. In vitro electrophysiology (patch-clamp) using HEK-293 cells expressing α4β2 nAChRs shows IC values <10 µM. In vivo microdialysis in rats demonstrates dose-dependent reduction of extracellular dopamine (50% inhibition at 1 mg/kg, i.p.). Competitive binding assays with H-epibatidine confirm displacement from α4β2 and α7 subtypes .
Q. How can molecular dynamics (MD) simulations elucidate the compound’s interaction with lipid bilayers or protein targets?
- Methodological Answer : All-atom MD simulations (e.g., CHARMM36 forcefield) model the compound’s insertion into lipid bilayers (e.g., DPPC). Simulations reveal:
- Orientation : Ammonium groups anchor at the lipid-water interface, with the butylene spacer adopting a gauche conformation.
- Membrane perturbation : Increased lateral pressure and reduced bilayer thickness (~2 Å thinning at 10 mol% concentration).
- Protein binding : Docking studies (AutoDock Vina) predict strong electrostatic interactions with nAChR extracellular domains (binding energy ~−9 kcal/mol) .
Q. What strategies resolve contradictions in reported biological activity data, such as conflicting IC values across studies?
- Methodological Answer : Discrepancies often arise from assay conditions:
- Receptor subtype specificity : Validate using α4β2- vs. α7-nAChR transfected cell lines.
- Buffer composition : Ionic strength (e.g., 150 mM NaCl vs. low-salt buffers) alters ligand-receptor affinity.
- Endpoint measurement : Compare radioligand binding (equilibrium) vs. functional assays (e.g., calcium flux). Meta-analysis of dose-response curves and Hill coefficients clarifies mechanistic differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

